2-(4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
The compound “2-(4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they are considered potential therapeutic candidates .
Synthesis Analysis
The synthesis of similar compounds involves hydrolysis, which converts the compound to the corresponding phenoxy acid. This is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is a common feature in many biologically active compounds .Scientific Research Applications
Oxidation Reactivity and Structural Characterization
- Oxidation Reactivity Channels: A study detailed synthetic routes to related pyridin-2-yl compounds, including 2-(6-methylpyridin-2-yl)-N,N-diphenylacetamide, exploring their oxidation reactivity. This research contributes to understanding the chemical behavior and potential modifications of compounds similar to 2-(4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide (Pailloux et al., 2007).
Synthesis of Derivatives and Biological Activity
- Herbicidal Activities: Derivatives of similar pyridine compounds have been synthesized and evaluated for their herbicidal activities, showing moderate to significant effects against certain plant species. This demonstrates the compound's potential for agricultural applications (刘建超, 任青云, 贺红武, 2016).
Antimicrobial Properties
- Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives: Research on the synthesis of pyridines and their derivatives as antimicrobial agents using related starting materials has highlighted significant antibacterial and antifungal activities. This suggests the potential medical and environmental applications of compounds structurally related to this compound (Hossan et al., 2012).
Chemical Properties and Synthesis Techniques
- Synthesis and Reactivity: Studies on the synthesis of novel sulphonamide derivatives and their reactivity provide insight into creating compounds with improved antimicrobial activity. Such research underlines the importance of chemical modifications to enhance biological properties and develop new therapeutic agents (Fahim & Ismael, 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that similar compounds have shown to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Similar compounds have been known to affect various biological and pharmaceutical activities .
Result of Action
Similar compounds have shown to present better anti-fibrotic activities .
Properties
IUPAC Name |
2-[4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-13-3-2-4-18(20-13)26-15-9-10-21(11-15)27(23,24)16-7-5-14(6-8-16)25-12-17(19)22/h2-8,15H,9-12H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZQNTLTPVZYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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